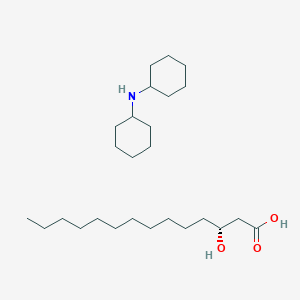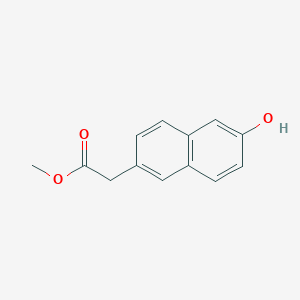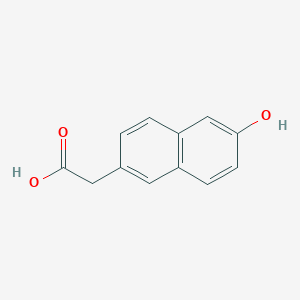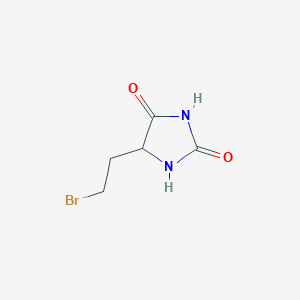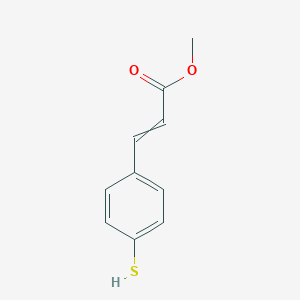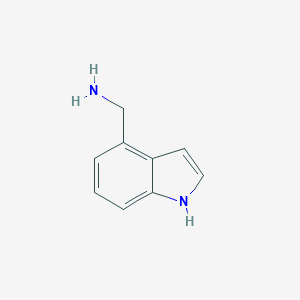
(1H-Indol-4-yl)methanamine
Descripción general
Descripción
(1H-Indol-4-yl)methanamine is a compound of interest due to its structural similarity to indole derivatives that possess a wide range of biological activities. Its synthesis and properties have been explored in various studies to understand its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of (1H-Indol-4-yl)methanamine derivatives can be achieved through several methods. One approach involves starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids to generate key intermediates bearing the oxazole-4-carboxylic acid methylester moiety. For indoles, the synthesis includes reduction of the nitro group followed by refluxing in HCl to yield the corresponding indol-2-yl-methanamines with limitations regarding electron withdrawing substituents noted (Schlosser et al., 2015). Another method reported the synthesis of chiral (indol-2-yl)methanamines using amino acid starting materials and a protecting group strategy, which yielded compounds in 99% ee (Lood et al., 2015).
Molecular Structure Analysis
Structural analysis of (1H-Indol-4-yl)methanamine derivatives and related compounds often involves a combination of techniques including NMR, X-ray crystallography, and DFT calculations. These studies provide insights into the compound's conformation, bond lengths, angles, and overall geometry, contributing to a deeper understanding of its reactivity and properties.
Chemical Reactions and Properties
(1H-Indol-4-yl)methanamine participates in a variety of chemical reactions, showcasing its versatility. For example, its derivatives have been synthesized to explore their potential as serotonin 5-HT4 receptor ligands, revealing the influence of substitution on the 3-methanamine nitrogen on activity (Hanna-Elias et al., 2009).
Aplicaciones Científicas De Investigación
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .
The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
While specific applications of “(1H-Indol-4-yl)methanamine” are not readily available, it’s worth noting that this compound is a type of indole derivative . Indole derivatives have been found to possess various biological activities, which could potentially be applied in several scientific fields . Here are some potential applications based on the properties of indole derivatives:
-
Pharmaceuticals : Indole derivatives have shown potential in the development of new drugs due to their ability to bind with high affinity to multiple receptors . They have demonstrated various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Chemical Research : The indole nucleus is found in many important synthetic drug molecules . This has sparked interest among researchers to synthesize a variety of indole derivatives .
-
Material Science : Indoles are known as benzopyrroles, which contain a benzenoid nucleus and have 10 π-electrons, making them aromatic in nature . This property could potentially be utilized in the development of new materials.
-
Computational Chemistry : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . This could be useful in studying the properties and potential applications of “(1H-Indol-4-yl)methanamine”.
-
Safety Research : The safety of “(1H-Indol-4-yl)methanamine” and its derivatives can be studied for potential hazards . This is crucial in the development of new drugs and materials.
-
Bioavailability Research : The bioavailability of “(1H-Indol-4-yl)methanamine” can be studied . This is important in drug development as it affects the efficiency and dosage of the drug.
-
Chemical Research : “(1H-Indol-4-yl)methanamine” is available for purchase from chemical suppliers, indicating its use in chemical research and potentially in the synthesis of more complex compounds .
-
Pharmacokinetics Research : The compound has properties such as GI absorption, BBB permeant, and CYP1A2 inhibitor, which could be of interest in pharmacokinetics research .
-
Safety Research : The safety data of “(1H-Indol-4-yl)methanamine” is available, indicating its use in safety research .
-
Computational Chemistry : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . This could be useful in studying the properties and potential applications of “(1H-Indol-4-yl)methanamine”.
-
Bioavailability Research : The bioavailability of “(1H-Indol-4-yl)methanamine” can be studied . This is important in drug development as it affects the efficiency and dosage of the drug.
-
Drug Development : One of the indole derivatives showed significant sPLA 2 inhibition activity, which is comparable or more to ursolic acid (positive control) . This suggests that “(1H-Indol-4-yl)methanamine” could potentially be used in drug development.
Safety And Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Propiedades
IUPAC Name |
1H-indol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWKPKOXRMLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299654 | |
| Record name | 4-Aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-4-yl)methanamine | |
CAS RN |
3468-18-6 | |
| Record name | 3468-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-indol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

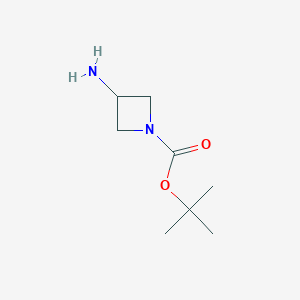
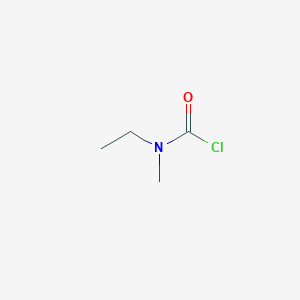
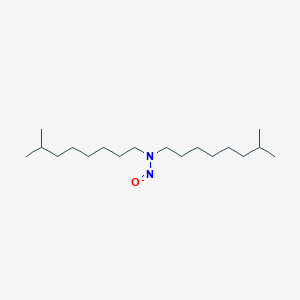
![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)
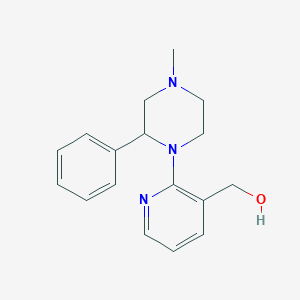
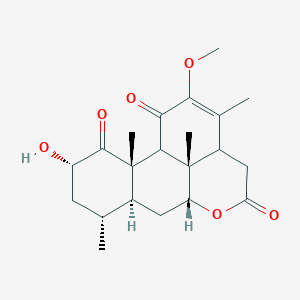
![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)
